molecular formula C18H19F2N3O B2669063 N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide CAS No. 303091-62-5

N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Cat. No.: B2669063
CAS No.: 303091-62-5
M. Wt: 331.367
InChI Key: HVYPDDQIDBTPSM-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a chemical compound that belongs to the class of fluorophenyl derivatives This compound is characterized by the presence of two fluorophenyl groups attached to a piperazine ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-fluoroaniline with ethylene glycol to form 1-(4-fluorophenyl)piperazine.

    Acetylation: The piperazine intermediate is then acetylated using acetic anhydride to yield this compound.

The reaction conditions generally include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)piperazine
  • 4-fluorophenylacetamide
  • N-(4-fluorophenyl)-N’-phenylpiperazine

Uniqueness

N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is unique due to the presence of two fluorophenyl groups and a piperazine ring, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O/c19-14-1-5-16(6-2-14)21-18(24)13-22-9-11-23(12-10-22)17-7-3-15(20)4-8-17/h1-8H,9-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYPDDQIDBTPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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